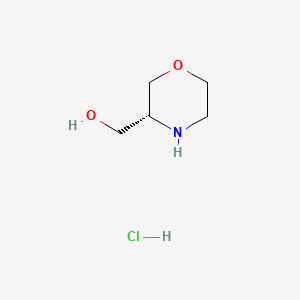![molecular formula C7H7BrN2 B2542189 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393546-61-6](/img/structure/B2542189.png)
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It is also known as “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride” with the CAS Number: 2173992-37-3 . It is a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” consists of a pyrrole moiety fused to a pyridine nucleus . The InChI key for this compound is BIRKDOWDMXGMJW-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
“6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a yellow to brown solid . The molecular weight of this compound is 199.05 .
Aplicaciones Científicas De Investigación
Chemistry and Properties of Related Compounds
Research into compounds similar to 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, such as pyridine derivatives and related heterocycles, has been extensive due to their versatile applications in chemistry and material sciences. These compounds serve as crucial scaffolds for the synthesis of complex molecules with varied properties and potential applications. A study on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the importance of such scaffolds in forming complex compounds with significant spectroscopic, magnetic, biological, and electrochemical activities, suggesting areas of potential interest for 6-Bromo derivatives as well (Boča, Jameson, & Linert, 2011).
Kinase Inhibition and Drug Design
The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyrrolo[3,4-c]pyridine structure, has been extensively used in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This versatility makes it a valuable scaffold in drug design, particularly for cancer therapeutics, highlighting the potential of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine derivatives in medicinal chemistry (Wenglowsky, 2013).
Regioselectivity in Bromination
Understanding the regioselectivity of bromination in pyridine derivatives is crucial for synthesizing specific substituted compounds. Research into the bromination of unsymmetrical dimethylated pyridines, which shares similarities with the synthesis of brominated pyrrolopyridines, provides insights into the mechanisms and regioselectivity, potentially guiding the synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (Thapa, Brown, Balestri, & Taylor, 2014).
Optical Sensors and Biological Significance
The development of optical sensors using pyridine derivatives underscores the potential applications of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine in creating sensors for detecting biological and chemical species. Pyridine and its derivatives, including pyrrolopyridines, are utilized in synthesizing optical sensors due to their ability to form coordination and hydrogen bonds, indicating their broad application scope in biological and medicinal fields (Jindal & Kaur, 2021).
Agrochemical Applications
Exploring the use of pyridine-based compounds in agrochemicals, such as pesticides and fungicides, suggests potential agricultural applications for 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. These compounds play a crucial role in developing new agrochemicals due to their structural versatility and efficacy in various modes of action, hinting at the possibilities for 6-Bromo derivatives in enhancing agricultural productivity and pest control strategies (Guan, Liu, Sun, Xie, & Wang, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZSMCWXLMVHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)




![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)



